molecular formula C10H8F3NO B1451208 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile CAS No. 1000555-32-7

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Cat. No. B1451208
M. Wt: 215.17 g/mol
InChI Key: DJRVULCEMUTQLB-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1000555-32-7 . It has a molecular weight of 215.17 . The IUPAC name for this compound is [4-methoxy-3-(trifluoromethyl)phenyl]acetonitrile .


Molecular Structure Analysis

The InChI code for 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is 1S/C10H8F3NO/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 50-53 degrees Celsius .

Scientific Research Applications

  • “4-(Trifluoromethyl)phenylacetonitrile” was used in the preparation of “1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene” and “cyano-substituted distyrylbenzene derivative”, a novel n-type organic semiconductor .
  • “3-Methoxyphenylacetonitrile” was used in the synthesis of new immunogen for homovanillic acid, β,β′-cyclobisalkylated melatoninergic phenylalkylamides, and α-sec-butyl-3-methoxy phenylacetonitrile, an antispasmodic agent .
  • “4-(Trifluoromethyl)phenylacetonitrile” was used in the preparation of “1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene” and “cyano-substituted distyrylbenzene derivative”, a novel n-type organic semiconductor .
  • “3-Methoxyphenylacetonitrile” was used in the synthesis of new immunogen for homovanillic acid, β,β′-cyclobisalkylated melatoninergic phenylalkylamides, and α-sec-butyl-3-methoxy phenylacetonitrile, an antispasmodic agent .

properties

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRVULCEMUTQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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